5'-O-TBDMS-dG

描述

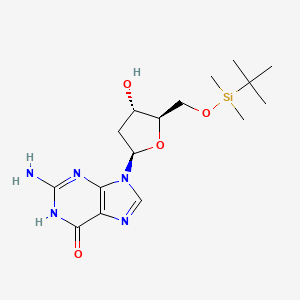

The exact mass of the compound 5'-O-TBDMS-2'-deoxyguanosine is 381.18323089 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)24-7-10-9(22)6-11(25-10)21-8-18-12-13(21)19-15(17)20-14(12)23/h8-11,22H,6-7H2,1-5H3,(H3,17,19,20,23)/t9-,10+,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYILVDPIQPEAP-HBNTYKKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439125 | |

| Record name | CTK1G4573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-33-8 | |

| Record name | CTK1G4573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 5'-O-TBDMS Protected Guanosine in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 5'-O-tert-Butyldimethylsilyl (TBDMS) protected guanosine derivatives in the chemical synthesis of oligonucleotides. While the query specified "5'-O-TBDMS-dG," it is crucial to note that the primary and most significant application of TBDMS as a protecting group in this context is for the 2'-hydroxyl (2'-OH) group of ribonucleosides (like guanosine, 'rG') for RNA synthesis, not for deoxyguanosine ('dG'). The TBDMS group's stability and selective removal are foundational to the successful assembly of RNA molecules. This guide will focus on the correct and widespread application of this chemistry in RNA synthesis.

The key building block is a multi-protected ribonucleoside phosphoramidite, correctly designated as 5'-O-DMT-N²-isobutyryl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite . In this molecule, each protecting group serves a specific function:

-

5'-O-DMT (Dimethoxytrityl): An acid-labile group protecting the 5'-hydroxyl, removed at the beginning of each synthesis cycle to allow for chain elongation.

-

N²-isobutyryl: A base-labile group protecting the exocyclic amine of the guanine base to prevent side reactions.

-

2'-O-TBDMS (tert-Butyldimethylsilyl): A fluoride-labile silyl ether that protects the 2'-hydroxyl group of the ribose sugar. This is essential for RNA synthesis to prevent chain cleavage and isomerization during the synthesis cycles.[1]

-

3'-O-Phosphoramidite (with β-cyanoethyl protection): The reactive group that, upon activation, forms the internucleotide phosphodiester bond. The β-cyanoethyl group is a base-labile protecting group for the phosphate.

The Phosphoramidite Synthesis Cycle for RNA

The automated solid-phase synthesis of RNA using 2'-O-TBDMS protected phosphoramidites is a cyclical process, with each cycle extending the oligonucleotide chain by one nucleotide.[2][3][4] The process is carried out on a solid support, typically controlled pore glass (CPG).[5]

Logical Workflow of the RNA Synthesis Cycle

References

An In-depth Technical Guide to 5'-O-TBDMS-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG), a critical protected nucleoside used in the chemical synthesis of DNA and therapeutic oligonucleotides. We will delve into its chemical structure, physicochemical properties, role in synthetic methodologies, and applications in modern drug discovery.

Core Concepts: Structure and Properties

This compound is a modified version of 2'-deoxyguanosine, a natural building block of DNA. The key modification is the attachment of a tert-butyldimethylsilyl (TBDMS) group to the 5'-hydroxyl position of the deoxyribose sugar.[1][2] This silyl ether acts as a protecting group, selectively blocking this position from reacting during the multi-step process of oligonucleotide synthesis.[3][4] The TBDMS group is valued for its stability under various reaction conditions and its selective removal under mild conditions, typically using a fluoride ion source.[5][6]

Chemical Structure

The structure consists of the guanine nucleobase linked to a 2'-deoxyribose sugar, which is in turn protected at the 5'-position by the TBDMS group.

Synonyms: this compound, 5'-O-TBDMS-2'-deoxyguanosine, 5'-tert-Butyldimethylsilyloxy-2'-deoxyguanosine.[1][2] CAS Number: 51549-33-8.[1][2]

Physicochemical Properties

The properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇N₅O₄Si | [1][2] |

| Molecular Weight | 381.5 g/mol | [1][3] |

| Appearance | White to off-white solid | [7] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 9.0 ± 0.20 | [7] |

| Solubility | DMSO: 250 mg/mL (655.31 mM) | [7] |

| Storage Temperature | 4°C, protect from light | [7] |

Role in Oligonucleotide Synthesis

The primary application of this compound is as a building block in the solid-phase synthesis of DNA oligonucleotides via the phosphoramidite method.[3] In this multi-step automated process, nucleosides are sequentially added to a growing chain that is attached to a solid support.[8][9]

Protecting groups are crucial to this methodology. The 5'-hydroxyl group of the incoming nucleoside phosphoramidite is typically protected with an acid-labile dimethoxytrityl (DMT) group, while the 5'-hydroxyl of the nucleoside on the solid support is deprotected just before coupling. The TBDMS group in this compound serves a different purpose, often used in more complex syntheses or as an alternative protective strategy. While 2'-O-TBDMS is standard for RNA synthesis, 5'-O-TBDMS protection in deoxynucleosides is also utilized in specific synthetic schemes.[10][11]

The stability of the TBDMS group to the acidic and basic conditions used in standard phosphoramidite cycles allows for precise control over the synthesis sequence.[5]

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the logical steps of a single coupling cycle in automated solid-phase synthesis, the core process where a protected nucleoside like this compound would be incorporated.

General Experimental Protocol: Deprotection of TBDMS Group

While specific protocols vary, the removal of the TBDMS group is a critical final step after the oligonucleotide chain has been assembled and cleaved from the solid support.

-

Objective: To selectively cleave the TBDMS silyl ether from the 5'-hydroxyl group without degrading the newly synthesized DNA strand.

-

Reagent: A fluoride ion source is typically used. The most common reagent is 1M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[5] Triethylamine trihydrofluoride is another effective reagent.[8]

-

Procedure (General): a. The crude, fully protected oligonucleotide is dissolved in the deprotection solution (e.g., TBAF in THF). b. The reaction is incubated at room temperature. Reaction times can vary from a few hours to overnight, depending on the sequence and complexity of the oligonucleotide.[5] c. The reaction is quenched, often by the addition of a silyl quenching agent or buffer.

-

Purification: Following deprotection, the final oligonucleotide product is purified from failure sequences and residual chemicals, typically using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[5]

Applications in Research and Drug Development

Protected nucleosides like this compound are fundamental to the development of therapeutic oligonucleotides.[3] These synthetic strands of nucleic acids can modulate gene expression and are a growing class of drugs.

Key Therapeutic Areas:

-

Antisense Oligonucleotides (ASOs): These are short, single-stranded DNA or RNA molecules designed to bind to a specific messenger RNA (mRNA). This binding can prevent the translation of the mRNA into a protein, effectively silencing a target gene. ASOs are used to treat a variety of genetic disorders and other diseases.[3][12]

-

Small Interfering RNAs (siRNAs): These are short, double-stranded RNA molecules that can trigger the RNA interference (RNAi) pathway to degrade a target mRNA, also leading to gene silencing. The precise chemical synthesis of siRNA strands requires high-quality protected nucleosides.[3]

-

Aptamers: These are single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules like proteins with high affinity and specificity, similar to antibodies.

The chemical stability and precise control offered by the TBDMS protecting group are essential for synthesizing these complex therapeutic molecules with the high fidelity required for clinical applications.[3]

Signaling Pathway: Mechanism of Action for an Antisense Oligonucleotide

The diagram below illustrates the logical pathway by which an ASO, synthesized using building blocks like this compound, exerts its therapeutic effect.

References

- 1. 5'-O-TBDMS-2'-deoxyguanosine | 51549-33-8 [chemicalbook.com]

- 2. 5'-O-TBDMSoxy-2'-deoxyguanosine [chembk.com]

- 3. 5'-tert-Butyldimethylsilyloxy-2'-deoxyguanosine [myskinrecipes.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. glenresearch.com [glenresearch.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. 5'-O-TBDMS-2'-deoxyguanosine CAS#: 51549-33-8 [m.chemicalbook.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 12. youtube.com [youtube.com]

The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic development, the precise chemical synthesis of ribonucleic acid (RNA) is paramount. Central to this process is the strategic use of protecting groups to shield reactive functional groups and direct the formation of the desired phosphodiester linkages. Among these, the tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone for the protection of the 2'-hydroxyl group of ribonucleosides. This technical guide provides an in-depth exploration of the function of the TBDMS protecting group in DNA/RNA synthesis, detailing its application, the associated chemical protocols, and its advantages and limitations.

The Critical Role of the 2'-Hydroxyl Group and the TBDMS Shield

The presence of a hydroxyl group at the 2' position of the ribose sugar distinguishes RNA from DNA. While essential for the diverse functions of RNA, this reactive group poses a significant challenge during chemical synthesis. If left unprotected, the 2'-hydroxyl can interfere with the phosphoramidite coupling reaction, leading to branched oligonucleotides and other unwanted side products.

The TBDMS group serves as a temporary shield for this reactive 2'-hydroxyl. It is introduced onto the ribonucleoside monomers before their incorporation into the growing oligonucleotide chain. This protection strategy is a key element of the widely used β-cyanoethyl phosphoramidite chemistry for solid-phase RNA synthesis.[1][2][3] The steric bulk of the TBDMS group effectively prevents the 2'-hydroxyl from participating in unwanted side reactions during the synthesis cycle.[4]

The Synthesis Cycle: A Step-by-Step Overview

The solid-phase synthesis of RNA using TBDMS-protected phosphoramidites is a cyclical process performed on an automated synthesizer. Each cycle, which results in the addition of a single nucleotide to the growing chain, consists of four key steps:

-

Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The next TBDMS-protected phosphoramidite monomer is activated and coupled to the deprotected 5'-hydroxyl group. The choice of activator is crucial for achieving high coupling efficiencies, especially given the steric hindrance of the TBDMS group.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling steps, which would result in failure sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is assembled.

Key Chemical Reactions and Workflows

To visually represent the core processes, the following diagrams illustrate the chemical transformations and the overall workflow of RNA synthesis using TBDMS protection.

Experimental Protocols

2'-O-TBDMS Protection of Ribonucleosides (General Procedure)

This protocol describes the general method for the silylation of the 2'-hydroxyl group of a ribonucleoside.

Materials:

-

Ribonucleoside (e.g., Uridine)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole or other suitable base

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the ribonucleoside in anhydrous DMF.

-

Add imidazole and TBDMS-Cl to the solution. The molar equivalents will vary depending on the specific nucleoside and desired degree of silylation.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., methanol).

-

Remove the solvent under reduced pressure.

-

Purify the product by silica gel column chromatography to isolate the desired 2'-O-TBDMS protected ribonucleoside.

Deprotection of TBDMS Group from Synthetic RNA

This protocol outlines the final deprotection step to remove the TBDMS groups from the synthesized oligonucleotide.

Materials:

-

Crude, support-cleaved, and base-deprotected oligonucleotide

-

Fluoride reagent:

-

1M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

-

Quenching solution (e.g., buffer)

-

Desalting column or appropriate purification system

Procedure using TBAF:

-

Dissolve the dried crude oligonucleotide in 1M TBAF in THF.

-

Incubate the solution at room temperature for 12-24 hours.[5]

-

Quench the reaction by adding a suitable buffer.

-

Desalt the solution to remove TBAF and other small molecules.

-

Purify the deprotected RNA using a suitable method such as HPLC.

Procedure using TEA·3HF:

-

Dissolve the dried crude oligonucleotide in a solution of TEA·3HF, often in a co-solvent like N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA).[5][6]

-

Heat the mixture at an elevated temperature (e.g., 65°C) for a shorter duration, typically 1-2.5 hours.[3][6]

-

Cool the reaction mixture.

-

Precipitate the deprotected RNA or proceed directly to purification.

Quantitative Data and Performance Comparison

The efficiency of RNA synthesis is influenced by several factors, including the choice of protecting groups, activators, and deprotection reagents. The following tables summarize key quantitative data.

Table 1: Comparison of 2'-Hydroxyl Protecting Groups

| Protecting Group | Average Coupling Efficiency | Key Advantages | Key Disadvantages |

| TBDMS | ~98-99% | Well-established chemistry, commercially available monomers. | Steric hindrance can slow coupling; potential for 2'-3' migration.[4][7] |

| TOM | >99% | Reduced steric hindrance leading to higher coupling efficiency and shorter coupling times; stable to 2'-3' migration.[8][9] | May be more expensive than TBDMS monomers. |

Data extrapolated from a study on 20mer oligonucleotides suggests a 100mer made with TOM would have a crude purity of 33%, while TBDMS would yield 27%.[10]

Table 2: Influence of Activators on Coupling Time with TBDMS-protected Monomers

| Activator | Relative Coupling Time | Comments |

| 1H-Tetrazole | Standard | Traditional activator, can be slow with sterically hindered monomers.[11] |

| 5-Ethylthio-1H-tetrazole (ETT) | Faster | More acidic than tetrazole, accelerates coupling.[11] |

| 5-Benzylmercapto-1H-tetrazole (BMT) | Faster | Strongly preferred for activating sterically hindered 2'-O-TBDMS phosphoramidites, improving speed and efficiency.[2] |

| 4,5-Dicyanoimidazole (DCI) | ~2x faster than Tetrazole | Increases the rate of activation and coupling.[11] |

Table 3: Comparison of TBDMS Deprotection Reagents

| Reagent | Typical Reaction Time | Key Characteristics |

| TBAF | 12-24 hours | Standard reagent, but sensitive to moisture which can reduce its efficiency.[3][12] |

| TEA·3HF | 1-2.5 hours | More efficient and less sensitive to moisture than TBAF, leading to more reliable and faster deprotection.[3][12] |

| Ammonium Fluoride | Variable | A milder alternative, applicable for "RNA only" substrates.[1] |

Advantages and Disadvantages of the TBDMS Protecting Group

Advantages:

-

Robustness: The TBDMS group is stable under the conditions of the detritylation, coupling, and oxidation steps of the synthesis cycle.

-

Established Chemistry: The use of TBDMS in RNA synthesis is a well-established and widely understood methodology.

-

Commercial Availability: TBDMS-protected phosphoramidites are commercially available from numerous suppliers.[7]

Disadvantages:

-

Steric Hindrance: The bulkiness of the TBDMS group can slow down the coupling reaction, necessitating longer coupling times or the use of more potent activators compared to DNA synthesis.[4]

-

Deprotection Conditions: The use of fluoride for deprotection requires careful handling and can sometimes be incomplete, especially for longer RNA strands.

-

Potential for Migration: Under certain conditions, the TBDMS group can migrate between the 2' and 3' hydroxyl positions, leading to the formation of undesired 2'-5' phosphodiester linkages.[8]

-

Premature Deprotection: The TBDMS group can be partially lost during the basic conditions used for the deprotection of nucleobases, which can lead to chain cleavage.[2]

Conclusion

The tert-butyldimethylsilyl (TBDMS) protecting group has been instrumental in advancing the field of chemical RNA synthesis. Its ability to effectively shield the 2'-hydroxyl group has enabled the routine production of synthetic RNA for a wide range of research and therapeutic applications. While challenges such as steric hindrance and the need for specific deprotection conditions exist, a deep understanding of the underlying chemistry and the availability of optimized protocols and reagents have solidified its position as a workhorse in the field. As the demand for longer and more complex RNA molecules grows, the continued refinement of protection strategies, including the use of alternatives like the TOM group, will be crucial for pushing the boundaries of synthetic biology. This guide provides the foundational knowledge for researchers and developers to effectively utilize TBDMS protection in their RNA synthesis endeavors.

References

- 1. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kulturkaufhaus.de [kulturkaufhaus.de]

- 3. Page loading... [guidechem.com]

- 4. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. glenresearch.com [glenresearch.com]

- 11. academic.oup.com [academic.oup.com]

- 12. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG), a key building block in the chemical synthesis of oligonucleotides. This document details its chemical identity, relevant quantitative data, and the experimental protocols for its synthesis and application, particularly in the context of therapeutic and research-grade nucleic acid development.

Chemical Identity and Properties

This compound is a modified nucleoside where the 5'-hydroxyl group of 2'-deoxyguanosine is protected by a tert-butyldimethylsilyl (TBDMS) ether group. This protection is crucial for directing the chemical reactions during the stepwise assembly of an oligonucleotide chain.

| Identifier | Value |

| IUPAC Name | 2-amino-9-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-9H-purin-6-ol[1] |

| CAS Number | 51549-33-8 |

| Molecular Formula | C₁₆H₂₇N₅O₄Si |

| Molecular Weight | 381.51 g/mol |

| Purity | Typically >97% |

| Storage | 4°C, protect from light |

Role in Oligonucleotide Synthesis

The TBDMS group is a sterically bulky protecting group that selectively blocks the 5'-hydroxyl function of the deoxyguanosine nucleoside. This strategy is fundamental to the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. The protection of the 5' position ensures that the 3'-hydroxyl group is available for the phosphoramidite coupling reaction, allowing the oligonucleotide chain to be extended in the 3' to 5' direction.

Nucleoside analogues and their modified versions are pivotal in the development of antiviral and anti-tumor drugs. The structural modification of the nucleoside scaffold, including the introduction of protecting groups like TBDMS, is a key aspect of synthesizing these therapeutic molecules.

Experimental Protocols

Synthesis of 5'-O-TBDMS-2'-deoxyguanosine

This protocol describes a general method for the selective silylation of the 5'-hydroxyl group of 2'-deoxyguanosine.

Materials:

-

2'-deoxyguanosine

-

Anhydrous Pyridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Hexanes

Procedure:

-

Dry the 2'-deoxyguanosine by co-evaporation with anhydrous pyridine.

-

Dissolve the dried 2'-deoxyguanosine in anhydrous DMF.

-

Add imidazole (approximately 6 equivalents) and TBDMS-Cl (approximately 3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Precipitate the silylated product by adding water to the reaction mixture and stirring for 10 minutes.

-

Filter the resulting white precipitate using a Büchner funnel and wash sequentially with water and hexanes.

-

Redissolve the solid in dichloromethane, dry the organic phase, and evaporate the solvent to yield 3',5'-di-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine.

-

Selective removal of the 3'-TBDMS group can be achieved using carefully controlled acidic conditions, such as in situ generation of HCl from acetyl chloride in methanol at low temperatures, to yield the desired 5'-O-TBDMS-2'-deoxyguanosine.

Use in Solid-Phase Oligonucleotide Synthesis

This compound, after conversion to its 3'-phosphoramidite derivative, is used in automated solid-phase oligonucleotide synthesis. The following is a summary of one cycle of nucleotide addition.

Materials:

-

Controlled pore glass (CPG) solid support with the initial nucleoside attached

-

This compound-3'-phosphoramidite

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/pyridine/water)

-

Deblocking solution (e.g., dichloroacetic acid in an organic solvent)

-

Anhydrous acetonitrile

Procedure (One Synthesis Cycle):

-

De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the coupling reaction.

-

Coupling: The this compound-3'-phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using the oxidizing solution.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in one cycle of solid-phase oligonucleotide synthesis using a phosphoramidite building block like this compound-3'-phosphoramidite.

Caption: Workflow of a single nucleotide addition in solid-phase oligonucleotide synthesis.

This guide provides foundational knowledge for the application of this compound in the synthesis of oligonucleotides for research and therapeutic development. The strategic use of such protected nucleosides is a cornerstone of modern nucleic acid chemistry.

References

Stability and Storage of 5'-O-TBDMS-dG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5'-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine (5'-O-TBDMS-dG), a crucial building block in oligonucleotide synthesis. Understanding the chemical stability of this modified nucleoside is paramount for ensuring the integrity and success of synthetic processes and for the long-term storage of this valuable reagent. This document outlines the factors influencing its stability, provides recommended storage protocols, and details the conditions under which the protective TBDMS group is labile.

Core Concepts of this compound Stability

The stability of this compound is intrinsically linked to the robustness of the tert-butyldimethylsilyl (TBDMS) ether linkage at the 5'-hydroxyl position of the deoxyribose sugar. The TBDMS group is a widely used protecting group in organic synthesis due to its substantial steric bulk, which provides good stability under many reaction conditions, particularly resistance to basic environments.[1][2] However, it is susceptible to cleavage under acidic conditions and in the presence of fluoride ions.[1][3]

The primary degradation pathway for this compound involves the cleavage of the silicon-oxygen bond, leading to the formation of 2'-deoxyguanosine and a silyl byproduct. This deprotection can be intentional, as a key step in oligonucleotide synthesis, or unintentional due to improper storage or handling, leading to reagent degradation and compromised synthetic yields.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and extend the shelf life of this compound. The following conditions are recommended based on available supplier data and the general principles of handling silyl ethers.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Key Considerations |

| Solid | Ambient | Short-term | Suitable for shipping in continental US.[4][5] |

| -20°C | 1 month | Protect from light.[4] | |

| -80°C | 6 months | Protect from light for long-term storage.[4] | |

| In Solution | -20°C | 1 month | In an appropriate solvent (e.g., DMSO).[4] |

| (Stock) | -80°C | 6 months | In an appropriate solvent (e.g., DMSO).[4] |

General Storage Guidelines:

-

Moisture: Keep containers tightly closed to prevent moisture ingress, which can facilitate hydrolysis, especially under slightly acidic conditions.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

-

Solvent Choice: If storing in solution, use anhydrous solvents. DMSO is a common choice for creating stock solutions.[4] For in vivo experimental working solutions, it is recommended to prepare them freshly on the day of use.[4]

Chemical Stability and Degradation Pathways

The TBDMS group is known for its differential stability, being robust to bases but labile to acids and fluoride sources.[6] This section summarizes the conditions that lead to the deprotection (degradation) of the 5'-O-TBDMS group.

Table 2: Chemical Compatibility and Instability of the TBDMS Group

| Condition | Reagents | Stability of TBDMS Ether |

| Acidic Conditions | Acetic acid/water, trifluoroacetic acid (TFA), HCl, formic acid | Unstable . Cleavage occurs readily. The half-life in 1% HCl in THF can be less than a minute for a primary alcohol.[3][6] TBDMS is more acid-labile than TBDPS.[7] |

| Basic Conditions | Aqueous base (e.g., ammonium hydroxide) | Generally Stable . The TBDMS group is designed to be stable to basic conditions used for the deprotection of other protecting groups.[3][8] |

| Fluoride Ions | Tetrabutylammonium fluoride (TBAF), HF-pyridine, KHF₂, CsF | Highly Unstable . This is the most common method for TBDMS deprotection due to the formation of a very strong Si-F bond.[9][10] |

| Oxidizing Agents | Oxone in aqueous methanol | Can be Unstable . Selective cleavage of primary TBDMS ethers is possible.[3] |

| Reducing Agents | Diisobutylaluminium hydride (DIBAL-H) | Generally Stable .[11] |

| Phosphorylation | Conditions for phosphorylation | Stable . The TBDMS group is stable under typical phosphorylation conditions used in nucleotide synthesis.[8] |

| Catalytic Systems | Acetyl chloride in methanol, CuCl₂·2H₂O, SnCl₂, Fe(OTs)₃, ZrCl₄ | Unstable . Various metal catalysts can promote cleavage under mild conditions.[3][9][11][12] |

Experimental Protocols for Deprotection (Instability Testing)

The following protocols are standard methods for the cleavage of the TBDMS group. They can be adapted to serve as assays for testing the stability of this compound under specific conditions by modifying reagent concentrations, temperature, and time, followed by analysis using techniques like HPLC or TLC.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This is the most common and efficient method for TBDMS removal.

-

Dissolution: Dissolve the this compound substrate in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a 1M solution of TBAF in THF (typically 1.1 to 1.5 equivalents) to the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

-

Workup: Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or water).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Note: The presence of water in the TBAF reagent can significantly slow down the desilylation of protected pyrimidines, while purines are less affected.[13]

Protocol 2: Deprotection under Acidic Conditions

This method utilizes acid to hydrolyze the silyl ether.

-

Dissolution: Dissolve the this compound in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).[12]

-

Reaction: Stir the solution at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the substrate and exact conditions.

-

Workup: Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Follow steps 5 and 6 as described in Protocol 1.

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the key chemical structures and logical workflows related to the stability and handling of this compound.

Caption: Chemical structure of this compound.

Caption: Degradation pathway of this compound.

Caption: Recommended handling and storage workflow.

Conclusion

The stability of this compound is robust under basic and standard handling conditions, making it an excellent choice for the 5'-hydroxyl protection of deoxynucleosides in oligonucleotide synthesis. However, its lability to acidic conditions and, most notably, to fluoride ions necessitates careful control of the chemical environment during synthesis and stringent adherence to recommended storage protocols. By understanding these stability parameters and implementing the handling procedures outlined in this guide, researchers can ensure the integrity of this critical reagent, leading to more reliable and successful synthetic outcomes.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. scribd.com [scribd.com]

- 13. trilinkbiotech.com [trilinkbiotech.com]

A Technical Guide to the Synthesis and Characterization of 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG)

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG), a critical intermediate in the synthesis of modified oligonucleotides. This guide details a robust experimental protocol for the selective silylation of the 5'-hydroxyl group of 2'-deoxyguanosine. It includes methods for purification and in-depth characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). All quantitative data is presented in structured tables for clarity and comparative analysis. Visual workflows and reaction pathways are provided to further elucidate the experimental processes.

Introduction

2'-Deoxyguanosine (dG) is one of the four fundamental nucleosides that constitute deoxyribonucleic acid (DNA). Chemical modification of nucleosides is a cornerstone of therapeutic oligonucleotide development and molecular biology research. To facilitate the synthesis of modified DNA strands, specific protecting groups are employed to mask reactive sites and direct chemical reactions to the desired position.

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for hydroxyl functions, particularly in nucleoside chemistry. Its steric bulk allows for the preferential protection of the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group in deoxynucleosides.[1][2] The resulting this compound is a key building block for subsequent phosphitylation at the 3'-position, enabling its incorporation into synthetic oligonucleotides via phosphoramidite chemistry. The TBDMS group is known for its stability under various reaction conditions, yet it can be removed under specific, mild conditions (e.g., using fluoride ions), which preserves the integrity of the final oligonucleotide product.[1][3] This guide outlines the synthesis, purification, and detailed characterization of this important derivative.

Synthesis of this compound

The synthesis of this compound is achieved through the selective silylation of the primary 5'-hydroxyl group of 2'-deoxyguanosine. The protocol described below is based on established methodologies for nucleoside protection.[1][4] The reaction utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent and imidazole as a catalyst in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

Synthesis Pathway

References

An In-depth Technical Guide to the Physical Properties of 5'-O-tert-butyldimethylsilyl-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5'-O-tert-butyldimethylsilyl-deoxyguanosine (5'-O-TBDMS-dG), a key intermediate in the chemical synthesis of oligonucleotides. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and illustrates its role in synthetic workflows.

Core Physical and Chemical Properties

This compound is a modified nucleoside where the primary 5'-hydroxyl group of deoxyguanosine is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection strategy is fundamental in nucleic acid chemistry, enabling regioselective reactions at other positions of the nucleoside during the stepwise construction of DNA sequences.[1]

Table 1: Physicochemical Properties of 5'-O-tert-butyldimethylsilyl-deoxyguanosine

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₇N₅O₄Si | [1] |

| Molecular Weight | 381.5 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Data not available | |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, dimethylformamide (DMF), and ethyl acetate.[2] | General knowledge based on similar compounds |

| Storage Conditions | 2-8°C, protected from moisture | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.

Table 2: NMR Spectral Data (Predicted)

| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (ppm) |

| Purine H-8 | ~7.8 |

| Deoxyribose H-1' | ~6.2 |

| Deoxyribose H-3' | ~4.5 |

| Deoxyribose H-4' | ~4.0 |

| Deoxyribose H-5', 5'' | ~3.8 |

| Deoxyribose H-2', 2'' | ~2.5 |

| Si-C(CH₃)₃ | ~0.9 |

| Si-(CH₃)₂ | ~0.1 |

| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (ppm) |

| Guanine C-6 | ~158 |

| Guanine C-2 | ~154 |

| Guanine C-4 | ~151 |

| Guanine C-8 | ~135 |

| Guanine C-5 | ~116 |

| Deoxyribose C-1' | ~84 |

| Deoxyribose C-4' | ~87 |

| Deoxyribose C-3' | ~71 |

| Deoxyribose C-5' | ~63 |

| Deoxyribose C-2' | ~39 |

| Si-C (CH₃)₃ | ~26 |

| Si-C(CH₃ )₃ | ~18 |

| Si-(CH₃ )₂ | ~-5 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 382.1961 |

| [M+Na]⁺ | 404.1781 |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of 5'-O-tert-butyldimethylsilyl-deoxyguanosine

This protocol is based on the selective silylation of the 5'-hydroxyl group of deoxyguanosine.

Materials:

-

2'-Deoxyguanosine

-

Anhydrous Pyridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

2'-Deoxyguanosine is dried by co-evaporation with anhydrous pyridine.

-

The dried deoxyguanosine is dissolved in anhydrous DMF.

-

Imidazole (e.g., 2 equivalents) is added to the solution, followed by the dropwise addition of a solution of TBDMS-Cl (e.g., 1.1 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon or nitrogen).[3]

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure this compound.[3]

NMR Spectroscopic Analysis

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

-

The solution is transferred to a 5 mm NMR tube.[4][5][6][7][8]

-

If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[8]

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometric Analysis

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent for mass spectrometry, such as acetonitrile or methanol.

Data Acquisition:

-

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[9]

-

The analysis is performed in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

Role in Oligonucleotide Synthesis

This compound is a crucial building block in the phosphoramidite method of solid-phase oligonucleotide synthesis. The TBDMS group at the 5'-position prevents this hydroxyl from participating in the coupling reaction, directing the phosphoramidite coupling to the 3'-hydroxyl of the growing oligonucleotide chain.

This workflow illustrates the initial protection of deoxyguanosine to form this compound, its subsequent conversion to a phosphoramidite monomer, and its incorporation into an oligonucleotide chain via solid-phase synthesis, followed by the final deprotection to yield the desired DNA sequence.

References

- 1. 5'-tert-Butyldimethylsilyloxy-2'-deoxyguanosine [myskinrecipes.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. depts.washington.edu [depts.washington.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. researchgate.net [researchgate.net]

The Indispensable Role of Silyl Protecting Groups in Nucleoside Chemistry: A Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of nucleoside chemistry, the strategic use of protecting groups is paramount. Among these, silyl ethers have emerged as a cornerstone for the temporary masking of hydroxyl functionalities, enabling precise chemical manipulations essential for the synthesis of oligonucleotides and novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and comparative data for the most common silyl protecting groups in this field.

Silyl protecting groups offer a versatile toolkit for chemists, characterized by their ease of introduction, tunable stability, and mild removal conditions. Their application is particularly critical in RNA synthesis, where the presence of the 2'-hydroxyl group necessitates a robust protection strategy to prevent undesired side reactions and ensure the fidelity of the synthesized oligonucleotide chain. The choice of the appropriate silyl group is dictated by the specific synthetic route, including the required stability towards various reagents and the need for selective deprotection in the presence of other protecting groups.

Core Concepts: Stability and Selectivity

The stability of a silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom. This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack. The general order of stability for commonly used silyl ethers in nucleoside chemistry is:

tert-Butyldimethylsilyl (TBDMS or TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)

This differential stability allows for the selective removal of one silyl group in the presence of another, a crucial feature in multi-step syntheses. For instance, the less hindered TBDMS group can be cleaved under conditions that leave the bulkier TIPS or TBDPS groups intact.

Commonly Used Silyl Protecting Groups: A Comparative Overview

The selection of a silyl protecting group is a critical decision in synthetic planning. The following table summarizes the properties and common applications of the most prevalent silyl ethers in nucleoside chemistry.

| Protecting Group | Abbreviation | Key Features & Applications |

| tert-Butyldimethylsilyl | TBDMS, TBS | Widely used for 2'-hydroxyl protection in RNA synthesis. Offers a good balance of stability and ease of cleavage.[1][2][3][4][5][6] |

| Triisopropylsilyl | TIPS | More sterically hindered and thus more stable than TBDMS. Used when greater stability is required. |

| [(Triisopropylsilyl)oxy]methyl | TOM | Offers high coupling yields in oligonucleotide synthesis and is stable to basic and weakly acidic conditions, preventing 2'- to 3'-silyl migration.[7][8][9][10][11] |

| Triethylsilyl | TES | Less stable than TBDMS, allowing for very mild deprotection conditions.[12] |

Quantitative Data on Silyl Ether Cleavage

The choice of deprotection conditions is as critical as the choice of the protecting group itself. The following tables provide a summary of common deprotection reagents and their typical reaction conditions for various silyl ethers.

Table 1: Fluoride-Mediated Deprotection of Silyl Ethers on Nucleosides

| Silyl Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TBDMS | Tetrabutylammonium fluoride (TBAF) (1M) | THF | Room Temp | 18 h | - | [13] |

| TBDMS | Triethylamine trihydrofluoride (TEA·3HF) | DMSO/TEA | 65 | 2.5 h | - | [14] |

| TBDMS | Ammonium Fluoride | - | - | - | - | [15] |

| TOM | Tetrabutylammonium fluoride (TBAF) | THF | - | - | - | [8] |

Table 2: Acid-Mediated Deprotection of Silyl Ethers on Nucleosides

| Silyl Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 5'-TBDMS | Acetic Acid (80%) | Water | Steam Bath | 15 min | 98 | [5] |

| TES | Formic Acid (5-10%) | Methanol | Room Temp | 1-2 h | 72-76 | [12] |

| 5'-TBDMS | Trifluoroacetic acid (TFA) | THF/Water | 0 | - | High | [16] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful synthesis. The following are representative protocols for the protection and deprotection of nucleosides with commonly used silyl groups.

Protocol 1: 5'-O-TBDMS Protection of a Deoxynucleoside

This protocol describes the preferential silylation of the 5'-hydroxyl group of a deoxynucleoside using tert-butyldimethylsilyl chloride.

Materials:

-

Deoxynucleoside

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the deoxynucleoside in anhydrous DMF.

-

Add imidazole (2.2 equivalents) and TBDMSCl (1.1 equivalents) to the solution.[5]

-

Stir the reaction mixture at room temperature for 30 minutes to 24 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup and the product is purified by silica gel chromatography.

Protocol 2: Introduction of the 2'-O-TOM Group on a Ribonucleoside

This protocol details the introduction of the [(triisopropylsilyl)oxy]methyl (TOM) group, a key protecting group for RNA synthesis.

Materials:

-

5'-O-Dimethoxytrityl-N-acetylated ribonucleoside

-

Dibutyltin dichloride

-

[(Triisopropylsilyl)oxy]methyl chloride (TOM-Cl)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

The TOM group is introduced via a dibutyltin dichloride-mediated reaction into the N-acetylated, 5'-O-dimethoxytritylated ribonucleoside.[7]

-

The specific conditions for this reaction, including stoichiometry and reaction time, are critical for achieving high yields and should be followed as per detailed literature procedures.[7]

Protocol 3: Fluoride-Mediated Deprotection of 2'-O-TBDMS Groups in RNA

This protocol outlines the removal of the TBDMS protecting groups from a synthesized RNA oligonucleotide.

Materials:

-

TBDMS-protected RNA oligonucleotide

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Dissolve the dried, TBDMS-protected RNA oligonucleotide in anhydrous DMSO. Heating at 65°C for a few minutes may be necessary to achieve complete dissolution.[14]

-

Add TEA to the solution and mix gently.[14]

-

Add TEA·3HF and heat the mixture at 65°C for 2.5 hours.[14]

-

After cooling, the fully deprotected RNA can be precipitated and further purified.

Visualizing Workflows and Decision-Making in Nucleoside Chemistry

To further aid in the understanding and application of silyl protecting groups, the following diagrams, generated using Graphviz, illustrate key decision-making processes and experimental workflows.

Caption: Decision flowchart for selecting a silyl protecting group.

Caption: General reaction scheme for silylation and desilylation.

Caption: Workflow for solid-phase RNA synthesis.

Conclusion

Silyl protecting groups are indispensable tools in modern nucleoside chemistry, enabling the synthesis of complex and biologically important molecules. A thorough understanding of their relative stabilities, coupled with optimized protocols for their introduction and removal, is essential for any researcher in this field. This guide provides a foundational understanding and practical starting point for the effective utilization of silyl ethers in the design and execution of synthetic strategies for nucleosides and oligonucleotides. The careful selection and application of these protecting groups will continue to be a key factor in advancing drug discovery and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of 5'-O-TBDMS-dG into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides is a cornerstone of modern nucleic acid chemistry, enabling the development of therapeutic agents, advanced diagnostic probes, and novel biomaterials. The introduction of modifications at the 5'-terminus of an oligonucleotide can be particularly useful for subsequent conjugation of labels, ligands, or other functional moieties. The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile protecting group for hydroxyl functions, offering stability during oligonucleotide synthesis and susceptibility to selective removal under specific conditions.

These application notes provide a detailed protocol for the incorporation of 5'-O-TBDMS-deoxyguanosine (5'-O-TBDMS-dG) into synthetic oligonucleotides using standard phosphoramidite chemistry. This method allows for the synthesis of oligonucleotides with a protected 5'-hydroxyl group, which can be deprotected post-synthesis to yield a free hydroxyl for further chemical transformations.

Data Presentation

The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, directly impacting the yield of the full-length product. For sterically hindered phosphoramidites, such as those with a bulky 5'-protecting group like TBDMS, the choice of activator and the coupling time are crucial for achieving high efficiency. While specific experimental data for this compound is not widely published, the following table summarizes the expected coupling efficiencies based on data from analogous sterically hindered phosphoramidites and the known reactivity of various activators.

Table 1: Expected Coupling Efficiencies of this compound Phosphoramidite with Various Activators and Coupling Times.

| Activator | Concentration (M) | Coupling Time (s) | Expected Coupling Efficiency (%) |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 120 | > 98% |

| 180 | > 99% | ||

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 | 120 | > 98% |

| 180 | > 99% | ||

| 4,5-Dicyanoimidazole (DCI) | 0.25 | 90 | > 98% |

| 120 | > 99% | ||

| 1H-Tetrazole | 0.45 | 300 | 95 - 97% |

Note: These are estimated values. Actual coupling efficiencies should be determined empirically for each specific synthesis setup and sequence.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into an oligonucleotide sequence, followed by the deprotection of the oligonucleotide.

Protocol 1: Automated Oligonucleotide Synthesis with this compound Phosphoramidite

This protocol outlines the steps for incorporating the this compound phosphoramidite at the 5'-terminus of a growing oligonucleotide chain on a standard automated DNA synthesizer.

Materials:

-

This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

-

Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

-

Capping Reagent A (e.g., acetic anhydride/lutidine/THF)

-

Capping Reagent B (e.g., N-methylimidazole/THF)

-

Oxidizing Reagent (e.g., 0.02 M iodine in THF/water/pyridine)

-

Deblocking Reagent (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. The this compound phosphoramidite should be placed on a designated port for modified monomers.

-

Standard Synthesis Cycles: The synthesis of the oligonucleotide sequence up to the point of incorporation of the this compound is performed using standard, unmodified deoxynucleoside phosphoramidites and a standard synthesis cycle.

-

Incorporation of this compound: For the final coupling step, the synthesizer will deliver the this compound phosphoramidite and the activator solution to the synthesis column.

-

Recommended Coupling Time: A longer coupling time (e.g., 120-180 seconds with ETT or BTT, 90-120 seconds with DCI) is recommended to ensure high coupling efficiency due to the steric bulk of the TBDMS group.

-

-

Capping: After the coupling step, any unreacted 5'-hydroxyl groups are capped using the capping reagents.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing reagent.

-

Final Deblocking: The final DMT group (if present on the previously coupled standard nucleoside) is removed by the deblocking reagent. The 5'-TBDMS group remains intact under these acidic conditions.

-

Post-Synthesis: Upon completion of the synthesis, the solid support containing the fully protected oligonucleotide with the 5'-TBDMS group is expelled from the column.

Protocol 2: Two-Step Deprotection of the Oligonucleotide

This two-step protocol is recommended for the complete deprotection of the oligonucleotide, including the selective removal of the 5'-TBDMS group. This approach is particularly useful when the oligonucleotide contains other base-labile modifications that might be sensitive to prolonged standard deprotection conditions.

Step 1: Cleavage from Solid Support and Deprotection of Base and Phosphate Protecting Groups

Materials:

-

Ammonium hydroxide/Methylamine mixture (AMA) (1:1, v/v)

-

Sterile, RNase-free microcentrifuge tubes

Procedure:

-

Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.

-

Add 1 mL of AMA solution to the tube.

-

Seal the tube tightly and incubate at 65°C for 10-15 minutes.

-

Cool the tube to room temperature and carefully open it.

-

Transfer the supernatant containing the oligonucleotide to a new sterile tube.

-

Wash the CPG with 2 x 0.5 mL of sterile, RNase-free water and combine the washes with the supernatant.

-

Evaporate the combined solution to dryness in a vacuum concentrator.

Step 2: Removal of the 5'-O-TBDMS Protecting Group

Materials:

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Quenching buffer (e.g., 2 M triethylammonium bicarbonate, TEAB)

Procedure:

-

To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO. If necessary, gently heat at 65°C for a few minutes to fully dissolve the oligonucleotide.

-

Add 60 µL of TEA to the solution and mix gently.

-

Add 75 µL of TEA·3HF and mix well.

-

Incubate the reaction mixture at 65°C for 2.5 hours.

-

Cool the reaction to room temperature.

-

Quench the reaction by adding 1.75 mL of a suitable quenching buffer (e.g., 2M TEAB).

-

The deprotected oligonucleotide is now ready for purification by methods such as desalting, HPLC, or cartridge purification.

Visualizations

Oligonucleotide Synthesis Cycle Workflow

The following diagram illustrates the key steps in the automated solid-phase synthesis of an oligonucleotide, including the incorporation of a modified phosphoramidite like this compound.

Caption: Workflow of the automated phosphoramidite synthesis cycle for oligonucleotide generation.

Two-Step Oligonucleotide Deprotection Workflow

This diagram outlines the logical flow for the complete deprotection of an oligonucleotide synthesized with a 5'-O-TBDMS group.

Caption: Logical workflow for the two-step deprotection of a 5'-O-TBDMS modified oligonucleotide.

Application Notes and Protocols for 5'-O-TBDMS-dG Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5'-O-tert-butyldimethylsilyl (TBDMS) protected guanosine phosphoramidites in solid-phase oligonucleotide synthesis. While the 5'-O-TBDMS protection is less conventional for standard DNA synthesis, which typically employs a 5'-O-DMT group, the principles of phosphoramidite chemistry and the factors influencing coupling efficiency are broadly applicable. The TBDMS group is most commonly used for the protection of the 2'-hydroxyl group in RNA synthesis, and insights from this application are highly relevant.

Factors Influencing Coupling Efficiency

The success of oligonucleotide synthesis is critically dependent on the coupling efficiency at each step. For sterically hindered phosphoramidites, such as those with a bulky TBDMS protecting group, optimizing the reaction conditions is paramount. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield of the full-length oligonucleotide[1][2].

Several key factors influence the coupling efficiency:

-

Purity of Phosphoramidites and Reagents: The presence of impurities, moisture, or oxidized phosphoramidites can significantly decrease coupling efficiency[1]. It is crucial to use high-quality reagents and anhydrous solvents, particularly acetonitrile[1].

-

Activator Choice and Concentration: The activator plays a critical role in the coupling reaction. For sterically hindered phosphoramidites, more potent activators than the standard 1H-Tetrazole are often required to achieve high coupling efficiencies in reasonable reaction times[3]. Commonly used activators include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI)[4]. The choice and concentration of the activator must be carefully optimized[1].

-

Coupling Time: The reaction time for the coupling step needs to be sufficient to allow for complete reaction. Insufficient coupling time will lead to incomplete coupling, while excessively long times can lead to side reactions[1]. For TBDMS-protected RNA monomers, coupling times are typically longer than for standard DNA phosphoramidites, often in the range of 3 to 15 minutes depending on the activator used[4].

-

Synthesis Scale and Conditions: The type of solid support, the settings of the automated synthesizer, and the ambient humidity can all impact the outcome of the synthesis[1].

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of TBDMS-protected phosphoramidites in oligonucleotide synthesis.

Table 1: Activator Properties and Impact on Coupling

| Activator | pKa | Solubility in Acetonitrile | Key Characteristics |

| 1H-Tetrazole | 4.8 | ~0.5M | Standard activator for DNA synthesis, less effective for sterically hindered phosphoramidites[3][4]. |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.75M | More acidic and soluble than 1H-Tetrazole, commonly used for RNA synthesis[4]. |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44M | More acidic than ETT, considered an ideal activator for TBDMS-protected RNA monomers, allowing for shorter coupling times[4]. |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2M | Less acidic but more nucleophilic than tetrazole-based activators, highly soluble in acetonitrile[4]. |

Table 2: Typical Coupling Efficiencies and Times

| Phosphoramidite Type | Activator | Typical Coupling Time | Reported Coupling Efficiency |

| Standard DNA | 1H-Tetrazole | ~30 seconds | >99%[1][5] |

| 2'-O-TBDMS RNA | ETT | 10-15 minutes | >98%[4][6] |

| 2'-O-TBDMS RNA | BTT | ~3 minutes | >98%[4] |

| Modified Phosphoramidites | Various | 5-15 minutes | >95%[7] |

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase oligonucleotide synthesis using a TBDMS-protected guanosine phosphoramidite. These protocols are based on standard phosphoramidite chemistry and can be adapted for use on most automated DNA/RNA synthesizers.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of the synthesis cycle: deblocking, coupling, capping, and oxidation.

Materials:

-

5'-O-TBDMS-dG phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Solid support with the initial nucleoside attached

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)[5]

-

Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)[5]

-

Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Anhydrous acetonitrile

Procedure:

-

Deblocking (Detritylation):

-

If starting a new synthesis, the 5'-DMT group of the nucleoside attached to the solid support is removed by treating with the deblocking solution.

-

This step exposes the 5'-hydroxyl group for the subsequent coupling reaction[2].

-

The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved trityl cation.

-

-

Coupling:

-

The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage[5].

-

Allow the reaction to proceed for the optimized coupling time (e.g., 5-15 minutes).

-

-

Capping:

-

To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed.

-

A mixture of Capping A and Capping B solutions is introduced to acetylate any unreacted 5'-hydroxyls, rendering them inert[2].

-

The column is then washed with anhydrous acetonitrile.

-

-

Oxidation:

-

The newly formed phosphite triester linkage is unstable and is oxidized to the more stable phosphate triester.

-

The oxidizing solution is delivered to the column to carry out this conversion[5].

-

The column is then washed with anhydrous acetonitrile.

-

-

Repeat:

-

The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer addition until the desired oligonucleotide sequence is synthesized.

-

Protocol 2: Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

-

Concentrated ammonium hydroxide/ethanol mixture (3:1, v/v)[8] or aqueous methylamine (AMA)[9]

-

Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) or DMSO[9]

-

Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer)[9]

Procedure:

-

Cleavage and Base Deprotection:

-

The solid support is transferred from the synthesis column to a sealed vial.

-

Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide/ethanol or AMA).

-

Incubate at the recommended temperature and duration (e.g., 55°C for 1-4 hours for ammonium hydroxide/ethanol, or 65°C for 10 minutes for AMA) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups[9][10].

-

After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness.

-

-

TBDMS Group Removal:

-

Dissolve the dried oligonucleotide in the TEA·3HF solution.

-

Incubate at 65°C for approximately 2.5 hours to effect the cleavage of the TBDMS groups[9].

-

Caution: Fluoride reagents are corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

-

-

Quenching and Purification:

-

After desilylation, the reaction is quenched by adding a quenching buffer[9].

-

The crude deprotected oligonucleotide can then be purified using methods such as HPLC or gel electrophoresis.

-

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and deprotection of oligonucleotides using TBDMS-protected phosphoramidites.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Caption: Post-Synthesis Cleavage and Deprotection Workflow.

Caption: Logical Flow of the Phosphoramidite Coupling Reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. idtdna.com [idtdna.com]

- 3. benchchem.com [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. atdbio.com [atdbio.com]

- 9. glenresearch.com [glenresearch.com]

- 10. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

Application Notes and Protocols: Deprotection of the TBDMS Group in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for the 2'-hydroxyl function in ribonucleoside phosphoramidites during solid-phase oligonucleotide synthesis. Its stability under the conditions of oligonucleotide chain assembly and its selective removal post-synthesis are critical for the successful preparation of high-quality RNA molecules. This document provides a detailed overview of the common deprotection methods for the TBDMS group, including comparative data and step-by-step experimental protocols.

TBDMS Deprotection Strategies

The removal of the TBDMS group is typically achieved under fluoride-mediated or acidic conditions. The choice of deprotection reagent and conditions depends on several factors, including the length of the oligonucleotide, the presence of other sensitive protecting groups, and the desired purity of the final product.

Fluoride-Mediated Deprotection

Fluoride ions are the most common reagents for TBDMS cleavage due to the high strength of the silicon-fluorine bond, which provides a strong thermodynamic driving force for the reaction.

-

Tetrabutylammonium Fluoride (TBAF): TBAF is a widely used reagent for TBDMS deprotection.[1][2] It is typically used as a 1 M solution in tetrahydrofuran (THF). However, the efficiency of TBAF can be highly sensitive to its water content, with excess moisture leading to incomplete deprotection.[1] Consistent results can be achieved by carefully controlling the water content, for instance, by lyophilizing the TBAF from dioxane before preparing the reagent solution.[1]

-

Triethylamine Trihydrofluoride (TEA·3HF): TEA·3HF has emerged as a more reliable and efficient alternative to TBAF.[1][3] It is less sensitive to moisture and often results in faster and more complete deprotection, especially for longer RNA strands.[1][3] TEA·3HF can be used neat or in a solvent mixture, such as N-methylpyrrolidinone (NMP) and triethylamine (TEA).[2][4]

-

Potassium Fluoride (KF): In the presence of a co-solvent like dimethyl sulfoxide (DMSO), potassium fluoride can also be employed for TBDMS removal.[5]

Acidic Deprotection

While less common for routine oligonucleotide synthesis due to the potential for depurination, acidic conditions can also be used to remove TBDMS groups.[2] Careful selection of the acid and reaction conditions is crucial to avoid degradation of the oligonucleotide.

Comparison of TBDMS Deprotection Methods

The following table summarizes the key quantitative parameters for the most common TBDMS deprotection methods, allowing for easy comparison.

| Reagent/Method | Concentration/Solvent | Temperature (°C) | Time | Typical Yield/Efficiency | Notes |

| Tetrabutylammonium Fluoride (TBAF) | 1 M in THF | Room Temperature | 12 - 24 hours | Good to High | Highly sensitive to water content.[1][2] Incomplete deprotection can occur with longer RNA sequences.[1] |

| Triethylamine Trihydrofluoride (TEA·3HF) | Neat or in DMSO/TEA | 65 | 1 - 4 hours | High to Excellent | Less sensitive to moisture than TBAF, leading to more reproducible results.[1][3] Faster deprotection times.[3] |

| Aqueous Methylamine and TEA·3HF | 40% aq. Methylamine followed by TEA·3HF/NMP/TEA solution | 65 | 10 min (Methylamine), 90 min (TEA·3HF) | High | A two-step, one-pot method that also removes base and phosphate protecting groups.[2] |

| Potassium Fluoride (KF) | In DMSO | 55 | 5 - 240 minutes | Good | An alternative fluoride source.[5] |

| Acidic Conditions (e.g., HCl) | 1% HCl in 95% EtOH | Not specified | ~4.5 hours (half-life for p-cresol TBDMS ether) | Variable | Risk of depurination, especially for purine-rich sequences.[6] Generally not preferred for oligonucleotides. |

Experimental Protocols

Protocol 1: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol describes the deprotection of a crude, support-cleaved, and base-deprotected oligonucleotide.

Materials:

-

Dried, crude oligonucleotide with 2'-O-TBDMS groups

-

1.0 M Tetrabutylammonium fluoride (TBAF) in THF

-